5.02 Da Mass Shift Enables Baseline Chromatographic Resolution and Distinct MRM Transitions
Desethyloxybutynin-d5 (hydrochloride) incorporates five deuterium atoms on the ethylamino group, increasing its monoisotopic mass to 370.21 g/mol (free base), compared to 329.19 g/mol for unlabeled desethyloxybutynin free base . This 41.02 Da difference (or 5.02 Da difference between hydrochloride salts) ensures baseline separation in mass spectrometry, with precursor ion m/z values of 335.2 for the analyte and 340.2 for the internal standard in positive ESI mode [1]. The distinct product ions (e.g., m/z 96.1 for the analyte and m/z 101.1 for the deuterated analog) allow for interference-free quantitation [2].
| Evidence Dimension | Molecular Weight and Mass Spectrometry Precursor Ion |
|---|---|
| Target Compound Data | MW (HCl salt) = 370.93 g/mol; Precursor m/z ≈ 340.2 |
| Comparator Or Baseline | Unlabeled desethyloxybutynin hydrochloride: MW = 365.86 g/mol; Precursor m/z ≈ 335.2 |
| Quantified Difference | 5.07 Da (HCl salt) or 41.02 Da (free base) |
| Conditions | Electrospray ionization (ESI) positive mode; molecular weights calculated from empirical formulas |
Why This Matters
A ≥3 Da mass difference is required by FDA bioanalytical method validation guidance to avoid isotopic interference; this 5 Da shift exceeds that threshold, ensuring assay specificity and linearity.
- [1] Sharma, P., Patel, D. P., Sanyal, M., Berawala, H., Guttikar, S., & Shrivastav, P. S. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 84, 244–255. https://doi.org/10.1016/j.jpba.2013.06.024 View Source
- [2] Sharma, P., Patel, D. P., Sanyal, M., Berawala, H., Guttikar, S., & Shrivastav, P. S. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 85, 282–292. https://doi.org/10.1016/j.jpba.2013.08.032 View Source
